2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide” is a chemical compound with the molecular formula C11H13N5OS . It contains a 1,2,4-triazole ring, which is known for its multidirectional biological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,2,4-triazole derivatives have been synthesized by the reaction between 4- (substituted benzylidenamino)-5- (substituted phenoxymethyl)-2H-1,2,4-triazol-3 (4H)-thiones and chloroacetic acid containing a catalytic amount of pyridine .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of the triazole ring is known to contribute to the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been extensively studied. These compounds are known to exhibit significant antibacterial activity . They can also undergo various reactions to form different heterocyclic compounds with various biological applications .Physical and Chemical Properties Analysis
The compound has a molecular weight of 263.32 . Further physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Synthesis and Biological Activity
Studies have demonstrated the synthesis of various derivatives related to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide, focusing on their potential biological activities. For instance, derivatives of 1,2,4-triazole have shown significant synthetic and pharmacological potential, including antiexudative properties, which might suggest the compound's utility in developing new therapeutic agents with minimized toxicity (N. Chalenko et al., 2019). Additionally, antitumor activities have been evaluated in compounds bearing different heterocyclic rings, indicating the relevance of such structures in cancer research (L. Yurttaş et al., 2015).
Antimicrobial and Antiviral Studies
Compounds with similar core structures have been investigated for their antimicrobial and antiviral activities. For example, N-substituted sulfanilamide derivatives have undergone synthesis and characterization, revealing their potential antibacterial and antifungal properties (M. Lahtinen et al., 2014). This suggests that derivatives of the specified compound could also exhibit antimicrobial efficacy. Moreover, the synthesis and in vitro evaluation of antiviral and virucidal activity of novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives against human adenovirus and ECHO-9 virus indicate the potential antiviral applications of related compounds (M. Wujec et al., 2011).
Neuropharmacological Applications
Further research into related compounds, like modafinil and its analogs, has explored their neuropharmacological applications, particularly in enhancing wakefulness and cognitive functions. These studies provide a basis for investigating the specified compound's potential effects on dopamine and norepinephrine transporters, which could contribute to the development of new nootropic agents (B. Madras et al., 2006).
Mechanism of Action
Future Directions
Compounds containing the 1,2,4-triazole ring are of significant interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring the potential applications of these compounds in treating various diseases, as well as developing new synthesis methods .
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-26-14-8-9-16(27-2)15(11-14)21-18(25)12-28-19-23-22-17(24(19)20)10-13-6-4-3-5-7-13/h3-9,11H,10,12,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVRQAJBAGUETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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